molecular formula C13H15NO3 B8623819 Methylethylcarbamic acid 3-oxoindan-5-yl ester

Methylethylcarbamic acid 3-oxoindan-5-yl ester

Cat. No. B8623819
M. Wt: 233.26 g/mol
InChI Key: DEXRDMVBOUGLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylethylcarbamic acid 3-oxoindan-5-yl ester is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methylethylcarbamic acid 3-oxoindan-5-yl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylethylcarbamic acid 3-oxoindan-5-yl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methylethylcarbamic acid 3-oxoindan-5-yl ester

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(3-oxo-1,2-dihydroinden-5-yl) N-ethyl-N-methylcarbamate

InChI

InChI=1S/C13H15NO3/c1-3-14(2)13(16)17-10-6-4-9-5-7-12(15)11(9)8-10/h4,6,8H,3,5,7H2,1-2H3

InChI Key

DEXRDMVBOUGLGT-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)OC1=CC2=C(CCC2=O)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethylmethyl carbamyl chloride (15.5 g, 127.57 mmol) was added to a stirred suspension of 6-hydroxy-1-indanone (17.2 g, 116.1 mmol) and potassium carbonate (31.8 g, 188 mmol) in acetonitrile (800 mL) at room temperature over a period of 15 minutes. The reaction mixture was heated to reflux and refluxed for 18 hours. The reaction mixture was cooled to ambient temperature, the solvent evaporated and the residue was diluted with water (250 mL) and extracted three times with toluene (250 mL). The combined organic phase was dried on MgSO4 and toluene was evaporated in a rotary evaporator. The crude crystalline product was purified by crystallization from 2-propanol (200 mL), collected by filtration, and dried under vacuum at 50° C. to afford the title compound (22 g, 81.5%). 1H NMR (300 MHz, CDCl3) δ ppm 7.47-7.44 (2H, m, Ar), 7.36 (1H, dd, J 8.4 and 2.1, Ar), 3.52-3.37 (2H, m, NCH2CH3), 3.14-3.108 [2H, m, OCCH2CH2 and incl. NCH3 (two rotamers), at 3.08 and 2.99 (3H, s, Me)], 2.74-2.71 (2H, m, OCCH2 CH2) and 1.25 and 1.19 (two rotamers) (3H, two triplets, J6.9). Mass Spectrum (FAB+) [MH+]=234
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
81.5%

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